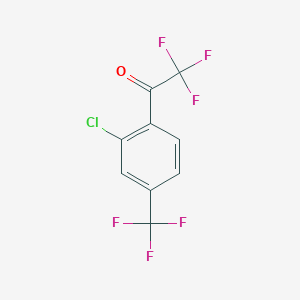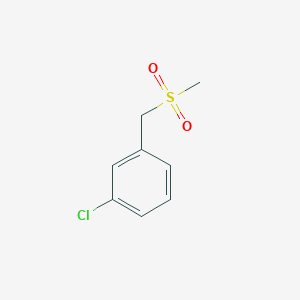
1-Chloro-3-methanesulfonylmethyl-benZene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-methanesulfonylmethyl-benzene is an organic compound with the molecular formula C8H9ClO2S. It is a derivative of benzene, where a chlorine atom and a methanesulfonylmethyl group are attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3-methanesulfonylmethyl-benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-3-methylbenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-methanesulfonylmethyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group, yielding simpler benzene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 1-azido-3-methanesulfonylmethyl-benzene or 1-thiocyanato-3-methanesulfonylmethyl-benzene.
Oxidation: Formation of 1-chloro-3-methanesulfonylmethyl-sulfone.
Reduction: Formation of 1-chloro-3-methylbenzene.
Applications De Recherche Scientifique
1-Chloro-3-methanesulfonylmethyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in polymer synthesis.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-methanesulfonylmethyl-benzene involves its interaction with specific molecular targets. The chlorine atom and the methanesulfonylmethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-4-methanesulfonylmethyl-benzene
- 1-Chloro-2-methanesulfonylmethyl-benzene
- 1-Chloro-3-methylbenzene
Uniqueness
1-Chloro-3-methanesulfonylmethyl-benzene is unique due to the specific positioning of the chlorine atom and the methanesulfonylmethyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C8H9ClO2S |
|---|---|
Poids moléculaire |
204.67 g/mol |
Nom IUPAC |
1-chloro-3-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H9ClO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
Clé InChI |
YZKPPPVDBLMXSX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


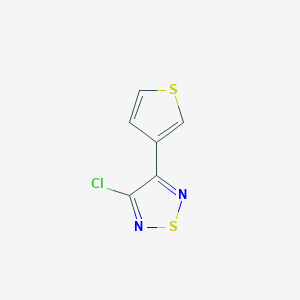

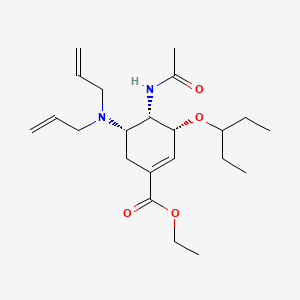

![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14881338.png)
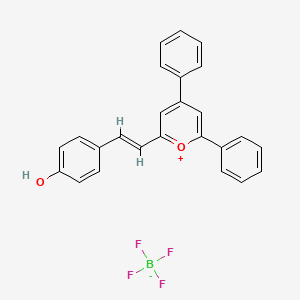
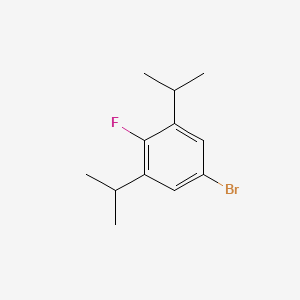
![7-Ethyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14881353.png)
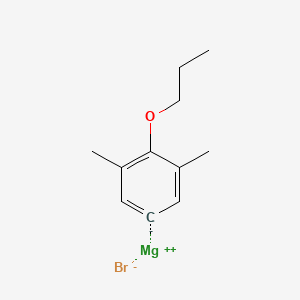
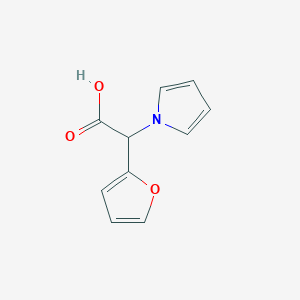

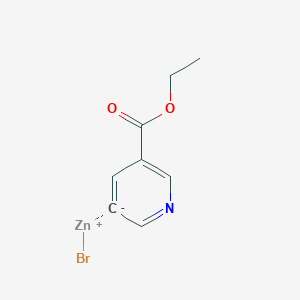
![5-[(Z)-(4-fluorophenyl)methylidene]-2-imino-1-methyldihydro-1H-imidazol-4-one](/img/structure/B14881397.png)
